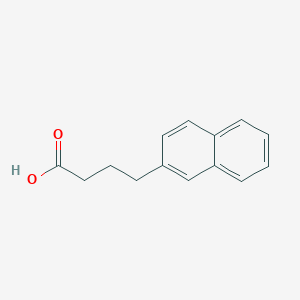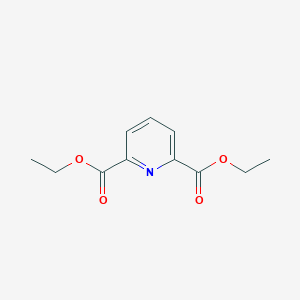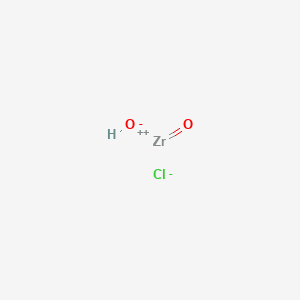
Potassium dioctyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium dioctyl phosphate (K-DOP) is a chemical compound used in various scientific research applications. It is a surfactant that has been found to have unique properties that make it useful in a variety of fields. K-DOP is synthesized through a two-step process involving the reaction of octanol with phosphorus oxychloride followed by the addition of potassium hydroxide. In
Wirkmechanismus
The mechanism of action of Potassium dioctyl phosphate is not fully understood. However, it is believed that Potassium dioctyl phosphate acts as a surfactant by reducing the surface tension between two immiscible liquids. This property makes it useful in the preparation of emulsions and in the extraction of organic compounds from aqueous solutions.
Biochemical and Physiological Effects
Potassium dioctyl phosphate has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. Potassium dioctyl phosphate has also been found to be biodegradable.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium dioctyl phosphate has several advantages for use in lab experiments. It is a relatively inexpensive surfactant that is easy to synthesize. Potassium dioctyl phosphate is also stable in a wide range of pH and temperature conditions. However, Potassium dioctyl phosphate has some limitations. It has a low critical micelle concentration, which makes it less effective as a surfactant at low concentrations. In addition, Potassium dioctyl phosphate can interfere with certain analytical techniques, such as gas chromatography.
Zukünftige Richtungen
There are several future directions for research on Potassium dioctyl phosphate. One area of research could focus on the use of Potassium dioctyl phosphate as a surfactant in the synthesis of nanoparticles. Another area of research could focus on the use of Potassium dioctyl phosphate as a dispersant for carbon nanotubes. Additionally, further research could be conducted on the use of Potassium dioctyl phosphate as a stabilizer for latex particles. Finally, research could be conducted on the potential use of Potassium dioctyl phosphate in the extraction of organic compounds from aqueous solutions.
Conclusion
In conclusion, potassium dioctyl phosphate is a useful surfactant that has unique properties that make it useful in a variety of scientific research applications. Potassium dioctyl phosphate is synthesized through a two-step process involving the reaction of octanol with phosphorus oxychloride followed by the addition of potassium hydroxide. Potassium dioctyl phosphate has been found to be non-toxic and non-irritating to the skin and eyes. While Potassium dioctyl phosphate has several advantages, it also has some limitations. However, there are several future directions for research on Potassium dioctyl phosphate that could lead to new applications for this surfactant.
Wissenschaftliche Forschungsanwendungen
Potassium dioctyl phosphate has been found to be useful in a variety of scientific research applications. It is commonly used as a surfactant in the synthesis of nanoparticles and in the preparation of emulsions. Potassium dioctyl phosphate has also been used as a dispersant for carbon nanotubes and as a stabilizer for latex particles. In addition, Potassium dioctyl phosphate has been used in the extraction of organic compounds from aqueous solutions.
Synthesemethoden
The synthesis of Potassium dioctyl phosphate involves a two-step process. The first step involves the reaction of octanol with phosphorus oxychloride to form octylphosphonic acid chloride. The second step involves the addition of potassium hydroxide to the octylphosphonic acid chloride to form Potassium dioctyl phosphate. This process results in a white crystalline solid that is soluble in water.
Eigenschaften
CAS-Nummer |
19045-78-4 |
|---|---|
Produktname |
Potassium dioctyl phosphate |
Molekularformel |
C16H34KO4P |
Molekulargewicht |
360.51 g/mol |
IUPAC-Name |
potassium;dioctyl phosphate |
InChI |
InChI=1S/C16H35O4P.K/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
BEBZGUYUDTXNSQ-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[K+] |
SMILES |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[K+] |
Kanonische SMILES |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[K+] |
Andere CAS-Nummern |
19045-78-4 |
Verwandte CAS-Nummern |
3115-39-7 (Parent) |
Synonyme |
Dioctyl Phosphate Potassium Salt; Potassium Dioctyl Phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)

![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)
![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)








![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)